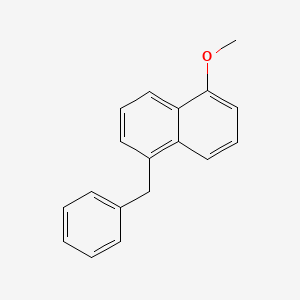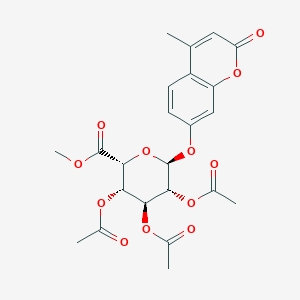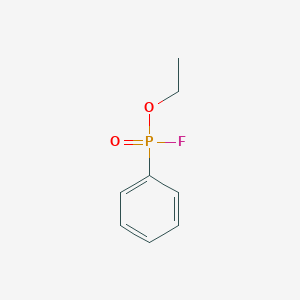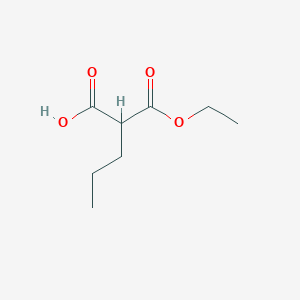
2-(Ethoxycarbonyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)pentanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of propanedioic acid (malonic acid) where one of the hydrogen atoms is replaced by a propyl group and one of the carboxyl groups is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Ethoxycarbonyl)pentanoic acid can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote ester formation. The general reaction is as follows:
Propanedioic acid+Ethanol→Propanedioic acid, 2-propyl-, 1-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions such as temperature and catalyst concentration. The use of solid acid catalysts, such as cesium-exchanged heteropoly acid on K-10 clay, can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxycarbonyl)pentanoic acid undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Acid Catalysts: Hydrochloric acid, sulfuric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol, methanol.
Major Products Formed
Hydrolysis: Propanedioic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonyl)pentanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Industrial Chemistry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanedioic acid, 2-propyl-, 1-ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of propanedioic acid and ethanol. The reaction is catalyzed by acids or bases, which facilitate the nucleophilic attack by protonating or deprotonating the ester group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, dimethyl ester: Another ester derivative of propanedioic acid, used in similar applications.
Propanedioic acid, propyl-: A derivative where both carboxyl groups are not esterified.
Uniqueness
2-(Ethoxycarbonyl)pentanoic acid is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions in organic synthesis and potential pharmaceutical applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
2-ethoxycarbonylpentanoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5-6(7(9)10)8(11)12-4-2/h6H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
ZYXZSRASZWYYFY-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)O)C(=O)OCC |
Kanonische SMILES |
CCCC(C(=O)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



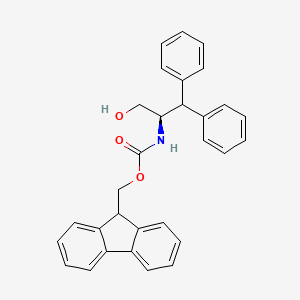

![Ethyl 5-chloro-2-[(ethoxycarbonyl)oxy]-1H-indole-1-carboxylate](/img/structure/B1643983.png)
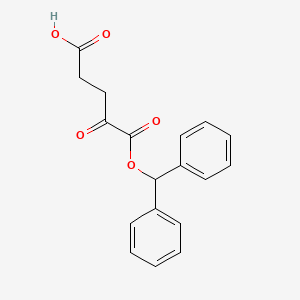
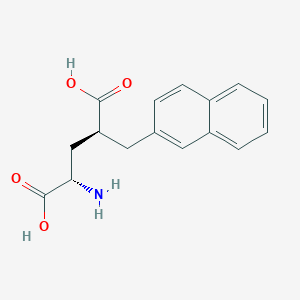
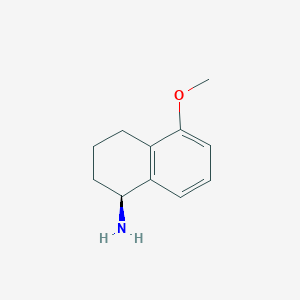
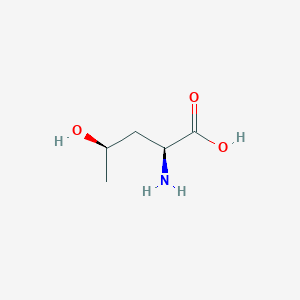
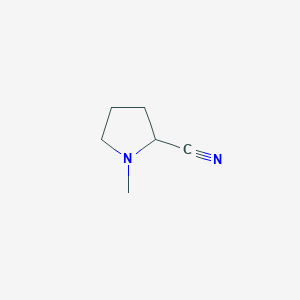

![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)
